Chmfl-bmx-078
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Overview
Description
CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor. It has an IC50 value of 11 nM, making it a significant compound in the field of kinase inhibition.
Mechanism of Action
Target of Action
CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor . The primary target of this compound is the Bone marrow kinase in the X chromosome (BMX, also called ETK), a nonreceptor tyrosine kinase . BMX is involved in various physiological processes such as tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation .
Mode of Action
This compound interacts with its target, BMX, by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . This interaction results in the inhibition of BMX total tyrosine phosphorylation . This compound is about 80-fold more potent against BMX wt (EC 50 =5.8 nM) than C496S mutant (EC 50 =459 nM) for the inhibition of BMX total tyrosine phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AKT pathway . This compound significantly decreases the phosphorylation of AKT . The compound also has high selectivity for vemurafenib-resistant melanoma cells . The combination treatment with vemurafenib and this compound inhibits both the AKT pathway and ERK signaling pathway .
Pharmacokinetics
This compound exhibits a short half-life (T 1/2 =0.80 h) in intravenous (iv) injection . It also displays an acceptable C max (13565.23 ng/mL) and AUC 0-t (1386.41 ng/mL h) in iv injection .
Biochemical Analysis
Biochemical Properties
CHMFL-BMX-078 plays a crucial role in biochemical reactions by inhibiting BMX kinase activity. BMX is a non-receptor tyrosine kinase involved in various cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation . This compound interacts with BMX by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . This interaction results in an IC50 value of 11 nM, indicating high potency . Additionally, this compound exhibits a high selectivity profile against 468 kinases/mutants in the KINOMEscan evaluation, achieving at least 40-fold selectivity over BTK kinase .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In vitro studies have demonstrated that this compound exhibits antiproliferative effects against BaF3-TEL-BMX cells with a GI50 value of 0.016 μM and selectivity over parental BaF3 cells . Furthermore, this compound significantly decreases the phosphorylation of AKT and has high selectivity for vemurafenib-resistant melanoma cells . The compound also induces cell cycle arrest in vemurafenib-resistant melanoma cell lines, such as A375R, while exhibiting low toxicity in immortal keratinocytes, melanoma cells, and other solid cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with BMX kinase. This compound forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, leading to the inhibition of BMX kinase activity . This inhibition results in decreased phosphorylation of downstream targets, such as AKT, thereby disrupting the AKT signaling pathway . Additionally, this compound inhibits the ERK signaling pathway, which contributes to its antiproliferative effects . The compound’s high selectivity for BMX kinase over other kinases, such as BTK, JAK3, EGFR, and MAP2K7, further enhances its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a short half-life of 0.80 hours following intravenous injection . The compound displays an acceptable maximum concentration (Cmax) of 13565.23 ng/mL and an area under the curve (AUC0-t) of 1386.41 ng/mL·h in intravenous injection . This compound is not absorbed by oral administration, indicating that it must be administered through intravenous or intraperitoneal injection when used as a research tool . Long-term studies have shown that this compound can significantly enhance the efficacy of vemurafenib in a xenograft model of A375R cells without producing additive toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving vemurafenib-resistant melanoma cell line A375R, this compound significantly suppressed proliferation and induced cell cycle arrest at various dosages . The compound exhibited low toxicity in immortal keratinocytes, melanoma cells, and other solid cancer cells, such as glioma and breast cancer cells . Additionally, the combined treatment of this compound and vemurafenib synergistically reduced cell viability and restored the sensitivity of resistant cells to vemurafenib .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of BMX kinase activity. By forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, this compound disrupts the AKT and ERK signaling pathways . This disruption leads to decreased phosphorylation of downstream targets, ultimately resulting in antiproliferative effects . The compound’s high selectivity for BMX kinase over other kinases further enhances its therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through intravenous or intraperitoneal injection . The compound exhibits a short half-life of 0.80 hours following intravenous injection and is not absorbed by oral administration . This compound’s high selectivity for BMX kinase over other kinases ensures its targeted distribution within cells and tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BMX kinase . The compound’s high selectivity for BMX kinase ensures its targeted localization within the cytoplasm, leading to the inhibition of BMX kinase activity and disruption of downstream signaling pathways . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects and maximizing its efficacy in inhibiting BMX kinase activity .
Preparation Methods
The synthesis of CHMFL-BMX-078 involves multiple steps, including the formation of a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions that ensure its high potency and selectivity . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Chemical Reactions Analysis
CHMFL-BMX-078 undergoes various chemical reactions, primarily involving its interaction with BMX kinase. The compound forms a covalent bond with the cysteine 496 residue, leading to the inhibition of BMX kinase activity . This reaction is highly selective and irreversible, making this compound a valuable tool for studying BMX-mediated signaling pathways. Common reagents and conditions used in these reactions include specific kinase inhibitors and controlled laboratory environments to ensure the accuracy and reproducibility of the results .
Scientific Research Applications
CHMFL-BMX-078 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and the detailed mechanisms of BMX-mediated signaling pathways . In biology, this compound is used to investigate the role of BMX kinase in various cellular processes, including tumorigenicity, cell motility, adhesion, angiogenesis, proliferation, and differentiation . In medicine, the compound has shown potential in overcoming resistance to vemurafenib in melanoma by inhibiting the AKT pathway . Additionally, this compound is used in the development of targeted therapies for various cancers and other diseases involving BMX kinase .
Comparison with Similar Compounds
CHMFL-BMX-078 is unique in its high potency and selectivity as a type II irreversible BMX kinase inhibitor. It exhibits at least 40-fold selectivity over BTK kinase and achieves a high selectivity profile against 468 kinases/mutants . Similar compounds include other BMX kinase inhibitors, such as BMX-IN-1 and BMX-IN-2, which also target BMX kinase but may differ in their potency, selectivity, and mechanism of action . This compound stands out due to its irreversible binding and high selectivity, making it a valuable tool for studying BMX-mediated signaling pathways and developing targeted therapies .
Properties
IUPAC Name |
4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURALSVDCFXBAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Chmfl-bmx-078 interact with BMX kinase and what are the downstream effects of this interaction?
A1: this compound functions as a type II irreversible inhibitor of BMX kinase. [] This means it binds to the inactive, DFG-out conformation of BMX and forms a covalent bond with the cysteine 496 residue. [] This irreversible binding prevents BMX from transitioning to its active form, thereby inhibiting its kinase activity. While the full downstream effects of BMX inhibition are still being investigated, it's known to play a role in various cellular processes including proliferation, survival, and migration. Therefore, this compound has the potential to impact these processes by inhibiting BMX. Further research is needed to fully elucidate the detailed mechanism of action and its implications.
Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted for this compound and how modifications to its structure affect its potency and selectivity?
A2: While the provided abstracts do not contain specific details on the SAR studies for this compound, they highlight its design involved combining irreversible and type II inhibitor approaches. [] This suggests that modifications targeting the cysteine 496 interaction and those stabilizing the DFG-out conformation of BMX were likely explored during development. Further investigation into publications related to this compound is recommended to uncover the specific SAR data and understand the impact of structural modifications on its activity, potency, and selectivity profile.
Q3: What is the significance of this compound's selectivity profile, particularly in relation to other kinases like BTK?
A3: this compound exhibits high selectivity for BMX, achieving at least 40-fold selectivity over BTK kinase. [] This is particularly important because both BMX and BTK belong to the TEC family of kinases and share structural similarities. High selectivity minimizes off-target effects on other kinases, potentially leading to a more favorable safety profile and reducing the likelihood of unwanted side effects. This compound's selectivity makes it a valuable pharmacological tool for dissecting BMX-mediated signaling pathways and exploring its therapeutic potential in various diseases.
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